molecular formula C20H27NO4S B2832722 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide CAS No. 1286699-58-8

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide

Cat. No. B2832722
CAS RN: 1286699-58-8
M. Wt: 377.5
InChI Key: DXMIKZBRXCDABU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as EHMNB and is a sulfonamide derivative. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

  • Endothelin Antagonism : Research on related biphenylsulfonamides has shown their potential as endothelin-A (ETA) selective antagonists. These compounds, through structural modifications, exhibit improved binding and functional activity against ETA receptors, which play a significant role in vascular diseases and cancer. One such compound demonstrated good oral activity in inhibiting the pressor effect caused by endothelin-1 infusion in animal models, indicating potential therapeutic applications (Murugesan et al., 1998).

  • Enzyme Inhibition : A study on new synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides explored their enzyme inhibition potential. These compounds exhibited significant inhibitory effects on acetylcholinesterase and α-glucosidase, enzymes relevant in neurodegenerative diseases and diabetes management. The results were further supported by in silico studies, highlighting their potential in drug discovery (Riaz, 2020).

  • Antitumor Activity : Sulfonamide-focused libraries have been evaluated for antitumor properties through cell-based screens. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have shown promise as cell cycle inhibitors and progressed to clinical trials. This research provides valuable insights into the structure-activity relationships and drug-sensitive pathways of antitumor sulfonamides (Owa et al., 2002).

  • Anticancer Properties : The synthesis and evaluation of compounds such as (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide have revealed their anticancer properties. Such studies are crucial for understanding the structural requirements for anticancer activity and for the development of new therapeutic agents (Zhang et al., 2010).

  • COX-2 Inhibition : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has highlighted their role as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, particularly those with fluorine substitutions, have shown potent, selective inhibition of COX-2, a key enzyme in inflammation and pain. Such inhibitors have potential applications in treating inflammatory diseases and pain management (Hashimoto et al., 2002).

properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S/c1-4-25-18-11-10-16(2)14-19(18)26(23,24)21-15-20(3,22)13-12-17-8-6-5-7-9-17/h5-11,14,21-22H,4,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMIKZBRXCDABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide

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